7-Chloroquinoline-5-carboxylic acid
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Overview
Description
7-Chloroquinoline-5-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Mechanism of Action
Target of Action
7-Chloroquinoline-5-carboxylic acid is a derivative of quinoline, a heterocyclic compound that has been extensively used in drug discovery . The primary targets of quinoline derivatives are often associated with antimalarial, antibacterial, anticancer, and anti-tubercular activities . .
Mode of Action
It is suggested that its mode of action might be similar to chloroquine (cq), a well-known 4-aminoquinoline antimalarial . CQ is known to inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, killing the parasite .
Biochemical Pathways
Given its potential similarity to chloroquine, it might affect the heme to hemazoin conversion pathway in malarial parasites .
Result of Action
If its action is similar to chloroquine, it might lead to the accumulation of toxic heme in malarial parasites, resulting in their death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinoline-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives, including this compound . This reaction typically involves the condensation of aniline derivatives with β-ketoesters followed by cyclization.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch or continuous processes. These methods may utilize catalysts and optimized reaction conditions to enhance yield and purity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are also employed in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 7-Chloroquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-5,7-dicarboxylic acid under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Quinoline-5,7-dicarboxylic acid.
Reduction: 7-Aminoquinoline-5-carboxylic acid.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloroquinoline-5-carboxylic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline-5-carboxylic acid: Lacks the chlorine atom at the 7-position.
8-Hydroxyquinoline: Another quinoline derivative with different functional groups.
Comparison: 7-Chloroquinoline-5-carboxylic acid is unique due to the presence of the chlorine atom at the 7-position, which can influence its reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
7-chloroquinoline-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-6-4-8(10(13)14)7-2-1-3-12-9(7)5-6/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEWIFPLRWLABE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2N=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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